molecular formula C18H16N2O3 B2981612 2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide CAS No. 674306-86-6

2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide

Cat. No.: B2981612
CAS No.: 674306-86-6
M. Wt: 308.337
InChI Key: MKQLIZCKCSIPFM-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with dimethyl groups and an isoindoline-1,3-dione moiety. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 2-methyl-1,3-dioxoisoindoline-5-amine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amides.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylbenzamide: Lacks the isoindoline-1,3-dione moiety.

    N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide: Lacks the dimethyl groups on the benzamide core.

    2,4-dimethyl-N-(1,3-dioxoisoindol-5-yl)benzamide: Similar structure but different substitution pattern.

Uniqueness

2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide is unique due to the presence of both dimethyl groups on the benzamide core and the isoindoline-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dimethyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-10-4-6-13(11(2)8-10)16(21)19-12-5-7-14-15(9-12)18(23)20(3)17(14)22/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQLIZCKCSIPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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